molecular formula C26H16Cl2N4O3S B15053657 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B15053657
M. Wt: 535.4 g/mol
InChI Key: FWRWEVPUEGQFEW-UHFFFAOYSA-N
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Description

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with chlorophenyl groups, a cyano group, and a thioether linkage to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the pyridine core: This can be achieved through a condensation reaction involving appropriate chlorophenyl and cyano precursors.

    Thioether formation: The pyridine derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation: The final step involves the acylation of the thioether intermediate with 3-nitrophenyl acetic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Use of continuous flow reactors: to enhance reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain biomolecules.

Mechanism of Action

The mechanism of action of 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and nitro groups suggests potential interactions with nucleophilic sites in biological molecules, while the thioether linkage could facilitate binding to sulfur-containing amino acids.

Comparison with Similar Compounds

Similar Compounds

    2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide: Similar structure but with a different position of the nitro group.

    2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(3-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The unique combination of chlorophenyl, cyano, and nitro groups in 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H16Cl2N4O3S

Molecular Weight

535.4 g/mol

IUPAC Name

2-[4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C26H16Cl2N4O3S/c27-17-10-8-16(9-11-17)24-13-21(20-6-1-2-7-23(20)28)22(14-29)26(31-24)36-15-25(33)30-18-4-3-5-19(12-18)32(34)35/h1-13H,15H2,(H,30,33)

InChI Key

FWRWEVPUEGQFEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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